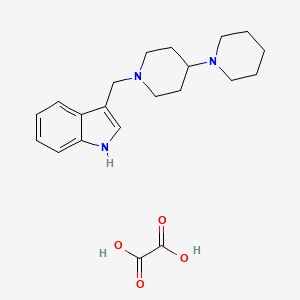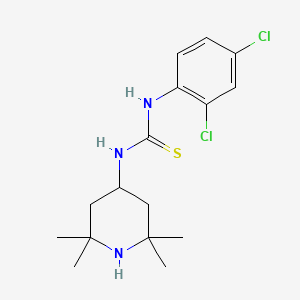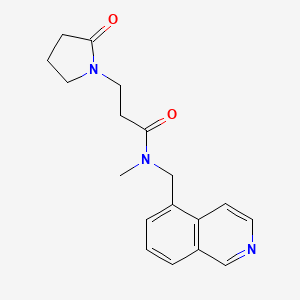![molecular formula C16H14N2O3 B4993384 2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4993384.png)
2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MI-2 has been shown to selectively inhibit the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. Inhibition of MDM2 activity leads to an increase in p53 levels, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Mecanismo De Acción
2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione selectively inhibits the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. Inhibition of MDM2 activity leads to an increase in p53 levels, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells. This compound has been shown to be highly selective for MDM2 inhibition, with minimal off-target effects on other proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. These effects are mediated through the activation of the p53 pathway, which is a key regulator of cell growth and survival. This compound has also been shown to inhibit tumor growth in mouse models of cancer, both as a single agent and in combination with other cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is its high selectivity for MDM2 inhibition, which minimizes off-target effects on other proteins. This compound is also relatively easy to synthesize in large quantities, allowing for efficient production for research purposes. One limitation of this compound is its potential toxicity, which may limit its use in clinical settings. This compound has also been shown to be less effective in certain types of cancer, such as those with mutations in the p53 pathway.
Direcciones Futuras
There are several potential future directions for research on 2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy. Finally, further studies are needed to better understand the potential toxicities of this compound and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the reaction of 3-methoxyaniline with 2-bromoacetic acid to form an intermediate product. This intermediate is then reacted with phthalic anhydride to form the desired this compound molecule. The synthesis of this compound has been optimized and improved over time, allowing for efficient production of the molecule in large quantities for research purposes.
Aplicaciones Científicas De Investigación
2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in a variety of cancer cell lines. This compound has also been shown to inhibit tumor growth in mouse models of cancer, both as a single agent and in combination with other cancer therapies.
Propiedades
IUPAC Name |
2-[(3-methoxyanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-6-4-5-11(9-12)17-10-18-15(19)13-7-2-3-8-14(13)16(18)20/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWIQKLFNZACPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline](/img/structure/B4993325.png)
![1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4993327.png)

![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B4993347.png)
![1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B4993348.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4993352.png)
![(3S)-1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B4993355.png)


![3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-4(3H)-quinazolinone](/img/structure/B4993368.png)
![5-(4-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-piperazinyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B4993397.png)

